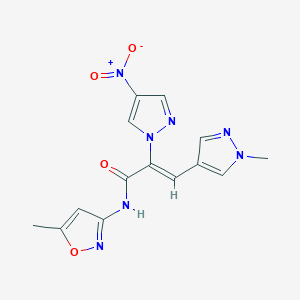![molecular formula C18H26N2O4 B5420106 1-(1,3-benzodioxol-5-ylacetyl)-4-[(dimethylamino)methyl]-4-azepanol](/img/structure/B5420106.png)
1-(1,3-benzodioxol-5-ylacetyl)-4-[(dimethylamino)methyl]-4-azepanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-benzodioxol-5-ylacetyl)-4-[(dimethylamino)methyl]-4-azepanol, also known as MDMA or ecstasy, is a synthetic psychoactive drug that has gained popularity in recent years due to its euphoric effects. MDMA is classified as a Schedule I drug by the United States Drug Enforcement Administration (DEA), meaning it has a high potential for abuse and no accepted medical use. Despite this, MDMA has been the subject of scientific research for its potential therapeutic effects.
Wirkmechanismus
1-(1,3-benzodioxol-5-ylacetyl)-4-[(dimethylamino)methyl]-4-azepanol works by increasing the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. This leads to feelings of euphoria, increased energy, and heightened sensory perception. However, prolonged use can lead to a depletion of these neurotransmitters, which can result in depression and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to increase heart rate, blood pressure, and body temperature. It can also cause dehydration and electrolyte imbalances, which can be dangerous in certain individuals. Prolonged use can lead to damage to the brain and other organs.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1,3-benzodioxol-5-ylacetyl)-4-[(dimethylamino)methyl]-4-azepanol has been used in animal studies to investigate its potential therapeutic effects. However, it is important to note that animal studies may not accurately reflect the effects of this compound in humans. Additionally, the use of this compound in laboratory settings is highly regulated and requires approval from ethical review boards.
Zukünftige Richtungen
Future research on 1-(1,3-benzodioxol-5-ylacetyl)-4-[(dimethylamino)methyl]-4-azepanol should focus on its potential therapeutic effects, particularly in the treatment of PTSD and other mental health disorders. This research should include clinical trials in humans to fully understand its benefits and risks. Additionally, more research is needed to understand the long-term effects of this compound use and how to mitigate potential harm.
Synthesemethoden
1-(1,3-benzodioxol-5-ylacetyl)-4-[(dimethylamino)methyl]-4-azepanol is synthesized through a multi-step process starting with safrole, a natural extract from the sassafras tree. The safrole is first converted to isosafrole, which is then converted to MDP2P using a variety of reagents and solvents. MDP2P is then reduced to this compound using a reducing agent such as aluminum amalgam or sodium borohydride.
Wissenschaftliche Forschungsanwendungen
1-(1,3-benzodioxol-5-ylacetyl)-4-[(dimethylamino)methyl]-4-azepanol has been studied for its potential therapeutic effects in the treatment of post-traumatic stress disorder (PTSD), anxiety, and depression. It has been shown to increase feelings of empathy and social connection, which could be beneficial in therapy settings. However, more research is needed to fully understand its potential benefits and risks.
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-[4-[(dimethylamino)methyl]-4-hydroxyazepan-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-19(2)12-18(22)6-3-8-20(9-7-18)17(21)11-14-4-5-15-16(10-14)24-13-23-15/h4-5,10,22H,3,6-9,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPQEMZYWDFWTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CCCN(CC1)C(=O)CC2=CC3=C(C=C2)OCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 1-{[1-(4-fluorophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-4-piperidinecarboxylate](/img/structure/B5420029.png)
![N~1~-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-1H-tetrazole-1,5-diamine](/img/structure/B5420033.png)
![N-cycloheptyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5420037.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B5420039.png)
![4-benzyl-3-ethyl-1-[(2-ethyl-1H-imidazol-1-yl)acetyl]-1,4-diazepan-5-one](/img/structure/B5420056.png)
![N-(2-phenoxyethyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5420064.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(6-methyl-1,3-benzodioxol-5-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5420066.png)
![3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5420069.png)

![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B5420083.png)
![N-{3-[rel-(4aS,8aR)-1-(2-aminoethyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]-3-oxopropyl}methanesulfonamide hydrochloride](/img/structure/B5420090.png)
![2-tert-butyl-6-[3-(3,4-dimethoxyphenyl)propanoyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5420101.png)
![3-[(3,4-dimethoxyphenyl)amino]-1-(4-ethylphenyl)-2-propen-1-one](/img/structure/B5420123.png)